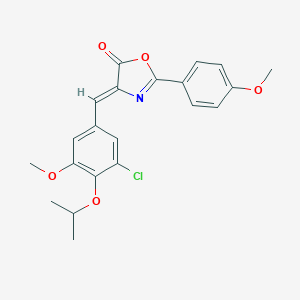
4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CMI-977 or LEA29Y, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This leads to a reduction in the inflammatory response and a subsequent decrease in tissue damage.
Biochemical and Physiological Effects:
4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to contribute to tissue damage in inflammatory conditions. Additionally, it has been shown to inhibit the activation of T cells, which play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is its high potency and selectivity for its target molecules. This makes it a valuable tool for studying the mechanisms of inflammation and the immune response. However, one limitation of 4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively short half-life, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential use in combination with other anti-inflammatory agents to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is potential for the development of new derivatives of 4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-4-isopropoxy-5-methoxybenzaldehyde and urea to form the oxazolone ring. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-4-isopropoxy-5-methoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is its anti-inflammatory activity, which has been shown to be effective in treating various inflammatory conditions such as asthma, colitis, and rheumatoid arthritis.
Eigenschaften
Molekularformel |
C21H20ClNO5 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
(4Z)-4-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO5/c1-12(2)27-19-16(22)9-13(11-18(19)26-4)10-17-21(24)28-20(23-17)14-5-7-15(25-3)8-6-14/h5-12H,1-4H3/b17-10- |
InChI-Schlüssel |
CRHMEYWEGHIABA-YVLHZVERSA-N |
Isomerische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283741.png)
![3-isopropoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283744.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
![2-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283746.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide](/img/structure/B283747.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B283749.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B283751.png)
![2-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide](/img/structure/B283752.png)
![N-(3-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283754.png)
![N-(2-methylbenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283755.png)
![4-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]butanamide](/img/structure/B283760.png)
![2-(3,5-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283769.png)
![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283771.png)